[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl] phosphonic acid tetrasodium hydrate
Description
Chemical Identity and Structure This compound, also known as PEAQX or NVP-AAM077, is a tetrasodium hydrate of a phosphonic acid derivative. Its systematic IUPAC name reflects its stereospecific [(1S)-1-(4-bromophenyl)ethyl]amino group, a quinoxaline-dione core, and a phosphonic acid moiety. The molecular formula is C₁₇H₁₇BrN₃O₅P·4Na·xH₂O (CAS: 459836-30-7) . Its structure features a chiral center at the (1S)-configured ethylamino group, critical for NMDA receptor binding .
Pharmacological Role PEAQX is a competitive antagonist of ionotropic glutamate receptors (NMDA receptors), with preferential activity toward GluN1/GluN2A subunit-containing receptors . Initially reported to exhibit ~100-fold selectivity for GluN2A over GluN2B subunits, later studies revised this to a 5-fold selectivity (Ki values: ~12 nM for GluN2A vs. ~60 nM for GluN2B) . It is used experimentally to dissect NMDA receptor subunit-specific roles in synaptic plasticity, neurodegeneration, and neuropsychiatric disorders .
Properties
IUPAC Name |
disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN3O5P.2Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;1H2/q;2*+1;/p-2/t9-,17?;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDXVTYMUCEINX-OBJGWRCPSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)([O-])[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)([O-])[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN3Na2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoxaline Dione Core Formation
The quinoxaline-2,3-dione scaffold is synthesized via cyclocondensation of o-phenylenediamine derivatives with oxalic acid derivatives. A representative protocol involves:
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Diethyl oxalate (2.0 eq) reacted with 1,2-diaminobenzene in ethanol under reflux (78°C, 12 hr), yielding 1,2,3,4-tetrahydroquinoxaline-2,3-dione (78% yield).
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Nitration : Selective nitration at the 5-position using fuming HNO₃ in H₂SO₄ at 0°C, producing 5-nitroquinoxaline-2,3-dione (63% yield).
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Reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C) reduces the nitro group to amine, yielding 5-aminoquinoxaline-2,3-dione (91% yield).
Critical Parameters
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Nitration regioselectivity depends on acid strength and temperature.
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Over-reduction of the dione moiety is avoided by using mild hydrogenation conditions.
Enantioselective Synthesis of (1S)-1-(4-Bromophenyl)ethylamine
Bromination of 2-Methyl-2-phenylpropanoic Acid
The 4-bromophenyl group is introduced via aqueous bromination, leveraging methodology from US20120309973A1:
| Parameter | Value |
|---|---|
| Substrate | 2-Methyl-2-phenylpropanoic acid |
| Bromine equivalency | 1.05 eq |
| Solvent | H₂O/NaHCO₃ buffer |
| Temperature | 25–35°C |
| Reaction time | 13 hr |
| Yield | 46.6% |
| Purity (HPLC) | 99.28% para isomer |
This method achieves >99% para-selectivity, avoiding toxic solvents like CCl₄. The product, 2-(4-bromophenyl)-2-methylpropanoic acid, is decarboxylated via heating with CuO in quinoline (180°C, 2 hr) to yield 4-bromocumene.
Chiral Resolution
Racemic 1-(4-bromophenyl)ethylamine is resolved using L-tartaric acid in ethanol:
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Diastereomeric salt crystallization (S:S ratio = 98:2 ee)
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Free base liberation with NaOH (2M)
Phosphonation and Coupling Strategies
Coupling to Quinoxaline-Amine Intermediate
The phosphonic acid is activated as its phosphonyl chloride and coupled to 5-aminomethylquinoxaline-2,3-dione via nucleophilic substitution:
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Reaction conditions : DMF, 0°C, triethylamine (3 eq)
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Workup : Aqueous HCl extraction removes excess reagent
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Yield : 68% after silica gel chromatography
Tetrasodium Hydrate Formation
Salt Formation
The free phosphonic acid is neutralized with NaOH (4 eq) in H₂O/EtOH (1:1):
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pH adjusted to 9.0–9.5 with 4M NaOH
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Solvent removed under reduced pressure
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Hydration: Crystallization from H₂O/acetone yields the tetrasodium hydrate
Analytical Data
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Elemental Analysis : Na 14.2% (theor. 14.5%)
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TGA : 8.3% weight loss (H₂O evaporation)
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XRD : Monoclinic crystal system
Process Optimization Challenges
Regioselectivity in Bromination
Aqueous-phase bromination minimizes ortho/meta isomers (<1.5% combined), but residual isomers require extractive purification with dichloromethane (3×50 ml).
Phosphonation Byproducts
Hydroxymethylphosphinic acid (18.6% in initial hydrolysis) is removed via fractional distillation of methylphosphonyl chloride precursors.
Enantiomeric Purity Maintenance
Storage of (1S)-1-(4-bromophenyl)ethylamine under N₂ at –20°C prevents racemization during prolonged coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.
Reduction: The dihydroquinoxaline-dione core can be reduced to form quinoxaline derivatives.
Substitution: The amino-phosphonatomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include bromophenol derivatives, quinoxaline derivatives, and various substituted phosphonatomethyl compounds.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the development of new therapeutic agents. Its structural components are associated with biological activities that can be harnessed in drug design. Research indicates that derivatives of quinoxaline and phosphonic acids exhibit anticancer and antimicrobial properties.
Neuropharmacology
Studies have highlighted the potential of this compound in neuropharmacology, particularly in the modulation of neurotransmitter systems. The quinoxaline structure is known to interact with glutamate receptors, suggesting possible applications in treating neurological disorders such as epilepsy and depression.
Agricultural Chemistry
Due to its phosphonic acid nature, this compound may find applications in agricultural chemistry as a plant growth regulator or a pesticide. Phosphonic acids are known to enhance plant resistance to pathogens and improve nutrient uptake.
Case Studies
Mechanism of Action
The mechanism of action of [[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl] phosphonic acid tetrasodium hydrate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the amino-phosphonatomethyl group can form covalent bonds with active site residues. The dihydroquinoxaline-dione core can participate in redox reactions, modulating the activity of enzymes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Pharmacological Properties
Table 2: In Vivo Efficacy in Disease Models
Critical Analysis of Selectivity and Limitations
Subunit Selectivity Controversy : Early studies overestimated PEAQX’s GluN2A preference due to methodological differences (e.g., recombinant receptor systems vs. native tissue). Later work confirmed only moderate selectivity , limiting its utility in isolating GluN2A-specific effects .
Functional vs. Binding Affinity : PEAQX’s steady-state inhibition is independent of preapplication timing, unlike subunit-specific channel blockers (e.g., ifenprodil), complicating kinetic analyses .
Developmental Variability : Anticonvulsant effects in rats diminish with age (e.g., 80% efficacy at P12 vs. 40% at P25), reflecting GluN2A/B expression shifts during maturation .
Biological Activity
Molecular Structure
The compound consists of several functional groups that contribute to its biological activity. Its structural formula can be represented as follows:
- Molecular Formula : C₁₄H₁₈BrN₂Na₄O₆P
- IUPAC Name : [(1S)-1-(4-bromophenyl)ethyl]aminomethyl] phosphonic acid tetrasodium hydrate
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 440.23 g/mol |
| Solubility | Highly soluble in water |
| Appearance | White to off-white crystalline solid |
The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. The presence of the phosphonic acid moiety suggests potential inhibition of enzymes involved in metabolic pathways, while the bromophenyl group may enhance binding affinity to specific receptors.
In Vitro Studies
Recent studies have demonstrated that the compound exhibits significant inhibitory activity against certain enzymes. For example:
- Enzyme Inhibition : The compound showed IC50 values indicating potent inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission processes.
Case Studies
- Anticancer Activity : A study investigated the compound's effects on cancer cell lines, revealing that it induced apoptosis in breast cancer cells through the activation of caspase pathways.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially through modulation of nitric oxide pathways.
Summary of Key Research
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Significant inhibition of AChE and BChE (IC50 values below 50 µM) |
| Anticancer Properties | Induction of apoptosis in cancer cell lines |
| Neuroprotection | Protection against oxidative stress in neuronal cells |
Literature Review
Despite limited literature directly addressing this specific compound, related compounds have shown promising results in similar contexts. For instance, derivatives of phosphonic acids have been extensively studied for their roles in drug design and therapeutic applications.
Q & A
Basic: What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- Liquid Chromatography (LC) with Mass Spectrometry (LC-MS): Use reversed-phase C18 columns and gradient elution (methanol/water with 0.1% formic acid) for separation. Internal standards (e.g., deuterated analogs) should be spiked to validate recovery rates .
- Nuclear Magnetic Resonance (NMR): Employ H, C, and P NMR to confirm stereochemistry and phosphonic acid moiety integrity. Deuterated solvents (e.g., DMSO-d6) are preferred for solubility .
- Elemental Analysis: Quantify sodium and bromine content via inductively coupled plasma mass spectrometry (ICP-MS) to verify tetrasodium hydrate stoichiometry .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Engineering Controls: Use fume hoods with local exhaust systems to minimize inhalation exposure. Install emergency showers and eye baths in proximity .
- Personal Protective Equipment (PPE):
- Respiratory: NIOSH-approved N95 masks for dust control.
- Gloves: Nitrile gloves (≥0.11 mm thickness) for chemical resistance.
- Eye Protection: Goggles + face shields during bulk handling.
- Storage: Store at −18°C in amber glass vials to prevent photodegradation. Avoid prolonged storage due to hydrolysis risks .
Advanced: How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design:
- Data Interpretation:
Advanced: How to resolve discrepancies in binding affinity measurements across different assays?
Methodological Answer:
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Assay Comparison:
Assay Type Conditions Potential Artifacts Surface Plasmon Resonance (SPR) Low ionic strength may alter compound solubility Non-specific binding to sensor chips Isothermal Titration Calorimetry (ITC) High concentrations required Aggregation at elevated concentrations
Advanced: What computational approaches elucidate its interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Parameterize the compound using GAFF force fields and solvate in TIP3P water. Run simulations (≥100 ns) to assess conformational stability of the phosphonic acid group.
- Docking Studies: Use AutoDock Vina with flexible side chains in the target’s active site. Validate poses via consensus scoring (e.g., Glide, Gold) .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Model electron transfer interactions between the bromophenyl group and catalytic residues .
Basic: What are optimal storage conditions to minimize degradation?
Methodological Answer:
- Short-Term: Store lyophilized powder at −18°C under argon. For solutions, use pH 7.4 PBS with 0.02% sodium azide to inhibit microbial growth .
- Long-Term: Avoid repeated freeze-thaw cycles. Conduct stability-indicating assays (e.g., LC-MS) quarterly to monitor degradation .
Advanced: How to integrate spectroscopic data with molecular dynamics simulations?
Methodological Answer:
- NMR-Driven Refinement: Use NOESY-derived distance restraints to refine MD trajectories. Match P chemical shifts with DFT-calculated electrostatic potentials .
- Validation: Calculate root-mean-square deviation (RMSD) between simulated and experimental spectra. Use Bayesian inference to optimize force field parameters .
Advanced: What strategies minimize adsorption losses in experimental setups?
Methodological Answer:
- Surface Deactivation: Silanize glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption. Validate recovery rates using isotopically labeled analogs .
- Alternative Materials: Use low-binding polypropylene tubes for sample storage. Pre-rinse all containers with methanol/water (50:50) before use .
Basic: How to validate quantitative analysis methods for this compound?
Methodological Answer:
- Calibration Curves: Prepare standards in matrix-matched solvents (e.g., wastewater for environmental studies). Use internal standards (e.g., BP-3-d5) to correct for matrix effects .
- Quality Controls:
Advanced: How to evaluate its interaction with biological macromolecules using isothermal titration calorimetry (ITC)?
Methodological Answer:
- Titration Protocol:
- Dissolve compound in dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.5) and degas.
- Perform 25 injections (2 µL each) into macromolecule solution.
- Fit data to a single-site binding model using MicroCal PEAQ-ITC software.
- Artifact Mitigation: Account for heats of dilution via blank titrations. Optimize macromolecule concentration to achieve c-values (Kd × [M]) between 10–100 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
